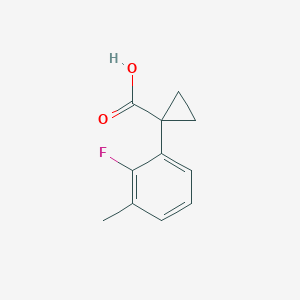
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorinated methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-fluoro-3-methylbenzyl chloride, followed by carboxylation. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and cyclopropane moiety contribute to its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Comparison: 1-(2-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a fluorinated aromatic ring and a cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The specific positioning of the fluorine and methyl groups also influences its interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-7-3-2-4-8(9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
InChI 键 |
ICHHHZLXRSBGJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2(CC2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


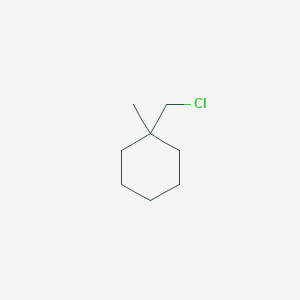
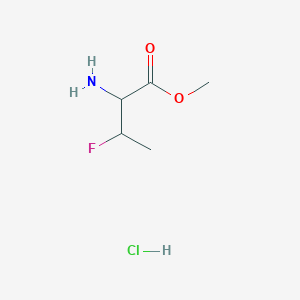
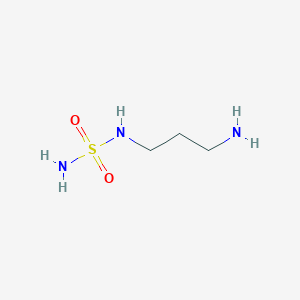
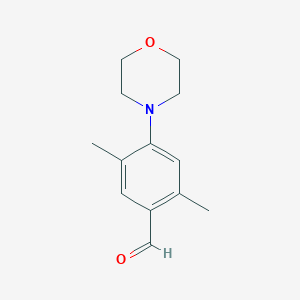
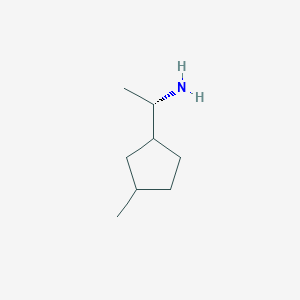
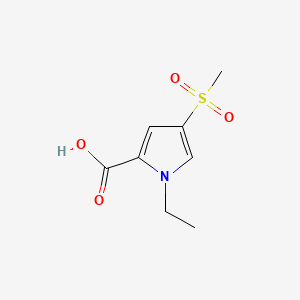
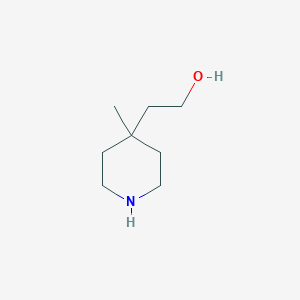
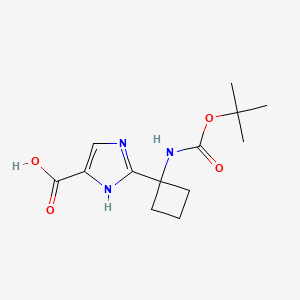
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
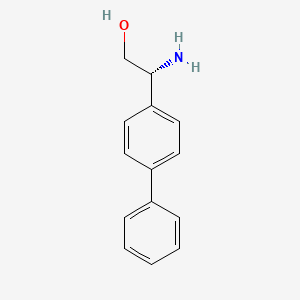
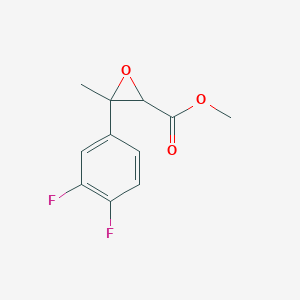
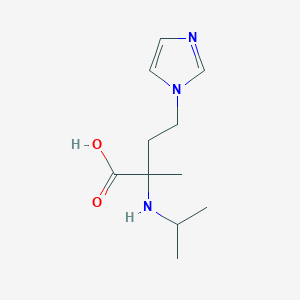
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

